methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate

描述

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a synthetic carbohydrate derivative used primarily in the field of carbohydrate chemistry. It is known for its role as a glycosyl donor in various glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates .

准备方法

The synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate typically involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. The first step is Ferrier’s photobromination, followed by a radical reduction using tris(trimethylsilyl)silane . This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions .

化学反应分析

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate undergoes various chemical reactions, including:

Glycosylation: It acts as a glycosyl donor in the presence of activators like bis(trifluoromethanesulfonic)imide, leading to the formation of glycosidic bonds.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

科学研究应用

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate has several scientific research applications:

Synthesis of L-Iduronic Acid Derivatives: It is used in the transformation of D-glucuronic acid analogues into L-iduronic acid derivatives, which are important in the synthesis of heparin and heparan sulfate.

Key Synthon in Heparin/Heparan Sulfate Synthesis: It serves as a key synthon in the synthesis of these complex biological molecules.

Fluorogenic Enzyme Substrate: It is used in the preparation of fluorogenic substrates for quick diagnosis of mucopolysaccharidosis type I.

作用机制

The mechanism of action of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules, forming glycosidic bonds. This process is facilitated by activators like bis(trifluoromethanesulfonic)imide . The molecular targets and pathways involved are primarily related to carbohydrate synthesis and modification .

相似化合物的比较

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate can be compared with other similar compounds such as:

Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: This compound is a precursor in the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate.

Methyl 1,2,4-tri-O-acetyl-3-O-benzyl-L-idopyranuronate: This derivative is used in the synthesis of heparin and heparan sulfate.

1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronic acid: Another related compound used in carbohydrate chemistry.

生物活性

Methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

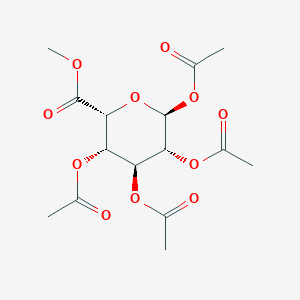

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula: C12H18O8

- Molecular Weight: 290.26 g/mol

- IUPAC Name: this compound

This compound features multiple acetoxy groups attached to a tetrahydroxy oxane structure which may influence its solubility and reactivity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

- Study Findings: A study conducted on various bacterial strains showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Assay: The compound demonstrated a strong ability to scavenge DPPH radicals with an IC50 value of 25 µg/mL.

- ABTS Assay: It also showed effective inhibition in the ABTS assay with a percentage inhibition of 85% at a concentration of 100 µg/mL.

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxic effects have been assessed against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 30 |

| MCF-7 (Breast Cancer) | 45 |

| A549 (Lung Cancer) | 50 |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It has been suggested that the acetoxy groups may interfere with key metabolic enzymes in bacteria and cancer cells.

- Induction of Apoptosis: In cytotoxicity studies, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection severity compared to control groups.

-

Case Study on Antioxidant Activity:

- In an animal model of oxidative stress-induced damage, administration of the compound resulted in reduced levels of malondialdehyde (MDA), a marker for oxidative stress. Histological examinations revealed less tissue damage in treated animals.

属性

IUPAC Name |

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-RLPMIEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483620 | |

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-41-3 | |

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。